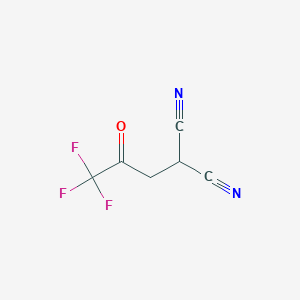
2-(3,3,3-Trifluoro-2-oxopropyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3,3-Trifluoro-2-oxopropyl)propanedinitrile is a fluorinated organic compound with the molecular formula C6H3F3N2O. This compound is characterized by the presence of trifluoromethyl and nitrile functional groups, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-Trifluoro-2-oxopropyl)propanedinitrile typically involves the reaction of 3,3,3-trifluoro-2-oxopropanoyl fluoride with malononitrile under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
2-(3,3,3-Trifluoro-2-oxopropyl)propanedinitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nitriles or amides.
Reduction: Formation of primary or secondary amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-(3,3,3-Trifluoro-2-oxopropyl)propanedinitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drugs with improved metabolic stability.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-(3,3,3-Trifluoro-2-oxopropyl)propanedinitrile involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Another fluorinated compound with similar reactivity but different functional groups.
2,3,3,3-Tetrafluoropropene: A fluorinated olefin with distinct chemical properties and applications.
3,3,3-Trifluoro-2-oxopropanoyl fluoride: A precursor in the synthesis of 2-(3,3,3-Trifluoro-2-oxopropyl)propanedinitrile.
Uniqueness
This compound is unique due to its combination of trifluoromethyl and nitrile groups, which confer distinct reactivity and stability
Properties
Molecular Formula |
C6H3F3N2O |
|---|---|
Molecular Weight |
176.10 g/mol |
IUPAC Name |
2-(3,3,3-trifluoro-2-oxopropyl)propanedinitrile |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5(12)1-4(2-10)3-11/h4H,1H2 |
InChI Key |
CLELRPWZRJIHEK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C#N)C#N)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13412411.png)
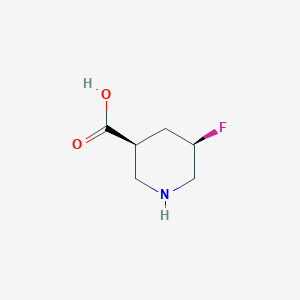
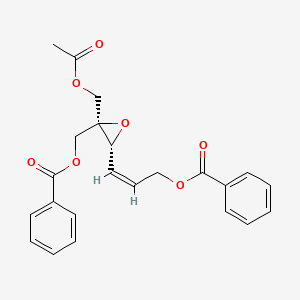

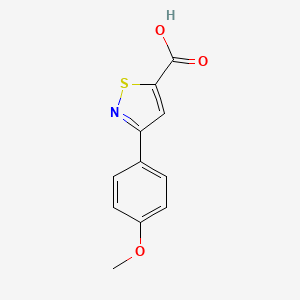
![4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate](/img/structure/B13412454.png)
![N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride](/img/structure/B13412475.png)

![Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate](/img/structure/B13412478.png)
![8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine](/img/structure/B13412483.png)
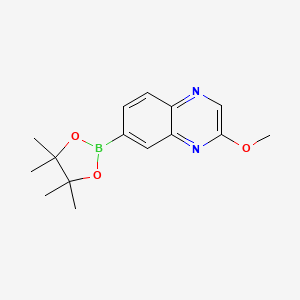
![(6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methane](/img/structure/B13412498.png)
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13412499.png)
![3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile](/img/structure/B13412503.png)
